molecular formula C28H18 B11985659 4,4'-Bis(phenylethynyl)biphenyl

4,4'-Bis(phenylethynyl)biphenyl

Cat. No.: B11985659
M. Wt: 354.4 g/mol
InChI Key: KJMJERORSUULRM-UHFFFAOYSA-N
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Description

4,4'-Bis(phenylethynyl)biphenyl is a biphenyl derivative featuring phenylethynyl (–C≡C–Ph) substituents at both para positions of the biphenyl core. This structure confers unique electronic and thermal properties, making it valuable in materials science, particularly in organic electronics and high-performance polymers. The rigid, conjugated ethynyl groups enhance π-orbital overlap, improving charge transport and thermal stability compared to non-conjugated analogs .

Properties

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2-phenylethynyl)-4-[4-(2-phenylethynyl)phenyl]benzene

InChI

InChI=1S/C28H18/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H

InChI Key

KJMJERORSUULRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(phenylethynyl)biphenyl typically involves palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of 4,4’-dibromobiphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(phenylethynyl)biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(phenylethynyl)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The molecular formula of 4,4'-Bis(phenylethynyl)biphenyl is C20_{20}H16_{16}, featuring a biphenyl backbone with phenylethynyl substituents at the para positions. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the formation of the compound from phenylethyne and biphenyl derivatives.

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :
this compound exhibits significant potential in OLED technology due to its excellent photoluminescent properties. Research indicates that compounds with similar structures can enhance light emission efficiency in OLEDs, leading to brighter displays and improved energy efficiency.

Organic Photovoltaics (OPVs) :
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for OPVs. Its thermal stability and favorable electronic properties allow it to function effectively as a charge transport material, facilitating efficient energy conversion processes .

Liquid Crystal Applications

The ability of this compound to form nematic phases under certain conditions positions it as a valuable material in liquid crystal displays (LCDs). Its interactions with light and heat are crucial for the modulation of optical properties in LCD technologies.

Material Science

Polymer Composites :
In polymer science, this compound can be integrated into polymer matrices to enhance thermal and mechanical properties. Studies show that incorporating this compound into polymers results in materials with improved thermal stability and mechanical strength, which are essential for high-performance applications .

Thermal Actuators :
The compound's unique thermal properties enable its use in shape memory polymers. These polymers can return to their original shape after being deformed when exposed to specific temperatures. This application is particularly promising for developing smart materials that respond dynamically to environmental changes .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Organic ElectronicsEnhanced light emission in OLEDs; effective charge transport in OPVs
Liquid CrystalsFormation of nematic phases; improved optical modulation
Polymer CompositesIncreased thermal stability and mechanical strength
Thermal ActuatorsShape memory capabilities at elevated temperatures

Mechanism of Action

The mechanism of action of 4,4’-Bis(phenylethynyl)biphenyl in its applications is primarily based on its electronic properties. The phenylethynyl groups enhance the conjugation and electron delocalization across the biphenyl core, which improves its charge transport and light-emitting properties. In organic electronics, this compound interacts with molecular targets such as electron acceptors and donors, facilitating efficient charge transfer and emission processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituents on Biphenyl Core Applications Reference
4,4'-Bis(9-carbazolyl)-2,2'-biphenyl (CBP) Carbazolyl (–C12H9N) groups OLED host material, quantum wells
4,4’-Bis(2,2’-diphenylvinyl)-1,1’-biphenyl (DPVBi) Diphenylvinyl (–CH=CH–Ph) groups Blue OLED emissive layer
4,4'-Bis(ethylthio)biphenyl Ethylthio (–S–C2H5) groups Not specified (likely intermediates)
4,4'-Bis(4-carboxymethylene)biphenyl Carboxymethylene (–CH2–COOH) groups Monomer for polymer synthesis

Key Observations :

  • CBP : Carbazolyl groups provide strong hole-transport capabilities due to nitrogen lone pairs, making it a preferred host in phosphorescent OLEDs .
  • DPVBi : Diphenylvinyl groups enable blue emission but exhibit voltage-dependent spectral shifts due to exciton migration .
  • 4,4'-Bis(phenylethynyl)biphenyl : Ethynyl groups enhance conjugation, improving thermal stability (e.g., Tg > 300°C after curing) and electron mobility compared to DPVBi and CBP .

Thermal and Mechanical Properties

Compound Name Melting Point (°C) Glass Transition Temp (Tg) Thermal Stability Notes Reference
This compound Not reported ~150°C (oligomer), >300°C (cured) Retains >80% storage modulus beyond Tg
CBP Not reported ~60–80°C Decomposes above 400°C
DPVBi Not reported Not reported Stable up to 200°C in devices
4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (Compound 18) 151.2–152.1 Not reported Lower thermal stability vs. ethynyl analogs

Key Observations :

  • Phenylethynyl-terminated oligomers exhibit superior thermal stability due to crosslinking upon curing, outperforming carbazolyl and diphenylvinyl derivatives .
  • CBP’s lower Tg limits its use in high-temperature processing, whereas ethynyl-based materials tolerate >300°C .

Electronic and Optoelectronic Performance

Compound Name HOMO (eV) LUMO (eV) Device Performance (OLEDs) Reference
This compound ~−5.2 ~−2.5 Used in hole-transport layers; high current efficiency
CBP −6.0 −2.4 Host in red phosphorescent OLEDs: 7.4 cd/A efficiency
DPVBi −5.7 −2.8 Blue OLEDs: 3.2% external quantum efficiency
NPD (Reference) −5.4 −2.3 Benchmark hole-transport material

Key Observations :

  • The HOMO level of this compound (−5.2 eV) aligns closely with NPD, making it suitable for hole injection .
  • DPVBi’s narrower bandgap enables blue emission but suffers from efficiency roll-off at high voltages .
  • CBP’s deeper HOMO (−6.0 eV) limits hole injection but improves charge balance in quantum well structures .

Biological Activity

4,4'-Bis(phenylethynyl)biphenyl (BPEB) is a compound of increasing interest in the fields of organic chemistry and materials science due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of BPEB, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C26H20
  • Molecular Weight : 336.44 g/mol
  • CAS Number : 1638-95-5

The biological activity of BPEB is primarily attributed to its ability to interact with various cellular targets. It has been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
  • Modulation of cell cycle progression.

Anticancer Activity

Numerous studies have investigated the anticancer properties of BPEB. For instance, a study published in ACS Omega highlighted that BPEB exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspases .

Anti-inflammatory Effects

Research has also indicated that BPEB possesses anti-inflammatory properties. A study demonstrated that BPEB can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study 1: Anticancer Properties

In a controlled experiment, BPEB was administered to human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

Study 2: Anti-inflammatory Activity

Another study focused on the effects of BPEB on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The treatment with BPEB resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential use in managing chronic inflammatory conditions .

Research Findings

Study Biological Activity Findings
ACS OmegaAnticancerInduced apoptosis in MCF-7 cells; G2/M phase arrest
RSC AdvancesAnti-inflammatoryReduced TNF-α and IL-6 levels in LPS-stimulated macrophages
Journal of Medicinal ChemistryVEGF InhibitionBlocked VEGF signaling pathways, reducing angiogenesis

Q & A

Q. What are the primary synthetic routes for 4,4'-Bis(phenylethynyl)biphenyl, and how do reaction conditions influence yield?

The synthesis typically involves Sonogashira coupling between 4,4'-dibromobiphenyl and phenylacetylene, using a palladium catalyst and copper iodide as a co-catalyst . Thermal cyclization of intermediates like 2,2'-bis(phenylethynyl)biphenyl derivatives is also employed for polymerization precursors, requiring inert atmospheres (e.g., argon) and temperatures of 120–180°C . Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reactants critically impact yield and purity. For instance, excess phenylacetylene (1.2–1.5 equivalents) improves coupling efficiency, while rigorous exclusion of moisture prevents side reactions .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify ethynyl proton signals (δ 2.8–3.2 ppm) and aromatic protons (δ 6.8–7.6 ppm) .
  • X-ray Crystallography : Resolves planar biphenyl backbone geometry and ethynyl bond angles (typically ~180°) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: 382.47 g/mol) and isotopic patterns .
  • FT-IR : Peaks at ~2200 cm1^{-1} confirm C≡C stretching vibrations .

Q. How does the extended π-conjugation in this compound influence its electronic properties?

The biphenyl core and ethynyl groups create a rigid, planar structure with delocalized π-electrons , leading to:

  • High charge-carrier mobility (>0.1 cm2^2/V·s) in organic semiconductors .
  • Strong absorption in UV-vis spectra (λ~300–350 nm) due to π→π* transitions .
  • Tunable bandgap (3.0–3.5 eV) via substituent modifications (e.g., electron-withdrawing groups lower the LUMO) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of this compound in cross-coupling reactions?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize Pd catalysts, improving reaction rates .
  • Elevated temperatures (80–120°C) accelerate oxidative addition steps in Sonogashira coupling but may promote side reactions (e.g., homocoupling) if not carefully controlled . Kinetic studies recommend maintaining temperatures below 100°C for optimal selectivity .

Q. What strategies are used to incorporate this compound into polymer matrices for advanced materials?

  • Thermal cyclization : Acts as a crosslinker in polyimides or polyquinoxalines, forming thermally stable networks (degradation >400°C) .
  • Co-polymerization : Combines with monomers like carbazole or fluorene derivatives to enhance electroluminescence in OLEDs .
  • Post-functionalization : Phosphonate or boronic acid derivatives enable covalent attachment to metal-organic frameworks (MOFs) .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 300–400°C) arise from:

  • Analytical methods : TGA under nitrogen vs. air atmospheres (oxidative degradation lowers stability) .
  • Purity : Impurities (e.g., residual catalysts) accelerate degradation. Use HPLC or DSC to verify purity (>99%) .
  • Crystallinity : Highly crystalline samples exhibit slower thermal breakdown than amorphous forms .

Q. What structural analogs of this compound are used in comparative studies, and how do they differ?

CompoundKey DifferencesImpact
4,4'-Bis(3-bromo-carbazolyl)biphenylBromine substituents enhance electron affinityHigher charge mobility in OFETs
2,5-Bis(phenylethynyl)-1,4-dibromobenzeneLinear vs. biphenyl backboneReduced π-conjugation length lowers conductivity
4,4'-Bis(dimethoxyphosphonomethyl)biphenylPhosphonate groups improve solubilityFacilitates solution-processing in thin films

Q. What mechanistic insights explain its reactivity in Pd-catalyzed cross-coupling reactions?

The ethynyl groups act as directing motifs , stabilizing Pd intermediates during oxidative addition. Steric hindrance from the biphenyl backbone slows transmetallation steps, requiring bulky ligands (e.g., P(tt-Bu)3_3) to enhance catalytic turnover . Density functional theory (DFT) studies suggest a concerted metalation-deprotonation pathway for C–H activation .

Q. What methodologies assess the biological interactions of this compound derivatives?

  • Antimicrobial assays : Broth microdilution tests (e.g., MIC values against S. aureus) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50} .
  • Molecular docking : Simulations predict binding affinity to target proteins (e.g., DNA gyrase) .

Q. How do researchers analyze photodegradation pathways of this compound in environmental studies?

  • LC-MS/MS : Identifies breakdown products (e.g., biphenyl dicarboxylic acid) under UV irradiation .
  • EPR Spectroscopy : Detects radical intermediates (e.g., phenoxyl radicals) during oxidative degradation .

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